N,3-Bis(3,4-difluorophenyl)prop-2-enamide
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Overview
Description
N,3-Bis(3,4-difluorophenyl)prop-2-enamide is an organic compound that belongs to the class of difluorobenzenes This compound is characterized by the presence of two difluorophenyl groups attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Bis(3,4-difluorophenyl)prop-2-enamide typically involves the reaction of 3,4-difluoroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,3-Bis(3,4-difluorophenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl groups can participate in electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N,3-Bis(3,4-difluorophenyl)prop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N,3-Bis(3,4-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the context of its potential therapeutic applications, the compound may interfere with signaling pathways involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide
- N-(3,4-Difluorophenyl)prop-2-enamide
- N-[3-(Trifluoromethyl)phenyl]prop-2-enamide
Uniqueness
N,3-Bis(3,4-difluorophenyl)prop-2-enamide is unique due to the presence of two difluorophenyl groups, which impart distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. This makes the compound particularly valuable in applications requiring high thermal and chemical stability.
Properties
CAS No. |
821004-78-8 |
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Molecular Formula |
C15H9F4NO |
Molecular Weight |
295.23 g/mol |
IUPAC Name |
N,3-bis(3,4-difluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H9F4NO/c16-11-4-1-9(7-13(11)18)2-6-15(21)20-10-3-5-12(17)14(19)8-10/h1-8H,(H,20,21) |
InChI Key |
MEVIIYHLRXVSPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC2=CC(=C(C=C2)F)F)F)F |
Origin of Product |
United States |
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